Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 297.10 g/mol. It is classified under the category of pyrido-pyrimidine derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The compound is identified by its CAS number 16867-56-4 and has been the subject of various studies due to its potential applications in medicinal chemistry and drug development .
The synthesis of ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor the progress and confirm the structure of intermediates and final products .
The molecular structure of ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate features a fused bicyclic system consisting of a pyridine ring and a pyrimidine ring. The presence of a bromine atom at the 7-position significantly influences its chemical reactivity and biological activity.
Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is involved in several chemical reactions:
The reactivity profile is influenced by both electronic effects from the bromine substituent and steric factors from the bulky ethyl ester group.
The mechanism of action for ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate primarily relates to its biological interactions, particularly in inhibiting certain enzymes or pathways involved in cell proliferation or bacterial growth.
Research indicates that compounds within this class may interact with DNA or RNA synthesis pathways, potentially leading to cytotoxic effects against cancer cells or pathogenic microorganisms. Specific studies have shown promising results in vitro against various cancer cell lines .
Thermal analysis techniques such as differential scanning calorimetry could provide insights into thermal stability and phase transitions .
Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has several scientific uses:
The standardized IUPAC name for this compound is ethyl 7-bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate, reflecting its core heterocyclic system and substituent positions [2] [9]. The name explicitly defines:
Synonym diversity observed across vendors includes variations like:
Isomeric considerations: Positional isomers could theoretically arise from:
Table 1: Nomenclature and Identifiers
| Classification | Value/Descriptor |
|---|---|
| Systematic IUPAC Name | Ethyl 7-bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate |
| CAS Registry Number | 16867-56-4 |
| Key Synonyms | CTK4D3056; ANW-22367; AKOS015834690; AG-L-22262 [2] |
| Molecular Formula | C₁₁H₉BrN₂O₃ |
| Canonical SMILES | CCOC(=O)C1=CN=C2N(C1=O)C=C(C=C2)Br |
Pyrido[1,2-a]pyrimidines represent a biologically significant scaffold where structural modifications dictate physicochemical properties. Key comparisons include:
Core vs. substituted derivatives:
Functional group variations:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8